molecular formula C17H24N6O3 B2742656 N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide CAS No. 1049482-53-2

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2742656
CAS No.: 1049482-53-2
M. Wt: 360.418
InChI Key: FIXUZXPOTCCAHN-UHFFFAOYSA-N
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Description

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an isoxazole ring, a pyrrole ring, and a piperazine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis or other suitable methods.

    Attachment of the Piperazine Moiety: This step involves the reaction of the intermediate compounds with piperazine under controlled conditions.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride or oxalic acid derivatives to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The isoxazole and pyrrole rings may play a crucial role in binding to the target, while the piperazine moiety could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N1-(isoxazol-3-yl)-N2-(2-(1H-pyrrol-2-yl)ethyl)oxalamide: Lacks the piperazine moiety.

    N1-(isoxazol-3-yl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide: Lacks the pyrrole ring.

    N1-(isoxazol-3-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide: Lacks the piperazine moiety.

Uniqueness

The presence of both the pyrrole and piperazine moieties in N'-[2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide makes it unique compared to similar compounds. This unique structure may confer distinct biological activities and properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3/c1-21-7-9-23(10-8-21)14(13-4-3-6-22(13)2)12-18-16(24)17(25)19-15-5-11-26-20-15/h3-6,11,14H,7-10,12H2,1-2H3,(H,18,24)(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXUZXPOTCCAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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